Ethyl 6-chloro-2-fluoronicotinate
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Overview
Description
Ethyl 6-chloro-2-fluoronicotinate is a chemical compound with the molecular formula C8H7ClFNO2. It is a derivative of nicotinic acid and is characterized by the presence of chlorine and fluorine atoms on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-2-fluoronicotinate can be synthesized through several methods. One common method involves the reaction of 6-chloro-2-fluoronicotinic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Ethyl 6-chloro-2-fluoronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-2-fluoronicotinate involves its interaction with specific molecular targets. In coupling reactions, for example, the compound acts as a substrate that undergoes oxidative addition and transmetalation to form new carbon-carbon bonds. The presence of chlorine and fluorine atoms influences its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Ethyl 6-chloro-2-fluoronicotinate can be compared with other similar compounds, such as:
Ethyl 2-chloro-5-fluoronicotinate: Similar structure but different substitution pattern on the pyridine ring.
Ethyl 6-chloro-3-fluoronicotinate: Another derivative with a different position of the fluorine atom.
Ethyl 6-chloro-4-fluoronicotinate: Similar compound with fluorine at the 4-position instead of the 2-position.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different positions of the substituents on the pyridine ring.
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
ethyl 6-chloro-2-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3 |
InChI Key |
VUKFRJMITGPLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Cl)F |
Origin of Product |
United States |
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